alpha-Methoxybenzylamine
CAS No.:
Cat. No.: VC16499741
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO |
|---|---|
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | methoxy(phenyl)methanamine |
| Standard InChI | InChI=1S/C8H11NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,9H2,1H3 |
| Standard InChI Key | QJEXJBMBKNYZJY-UHFFFAOYSA-N |
| Canonical SMILES | COC(C1=CC=CC=C1)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
4-Methoxybenzylamine consists of a benzylamine scaffold substituted with a methoxy group (-OCH₃) at the para position of the aromatic ring. The molecular structure confers both aromaticity and amine reactivity, enabling participation in nucleophilic substitutions and condensation reactions. Key structural parameters include a molecular weight of 137.18 g/mol and a refractive index of 1.5460 at 20°C .
Physicochemical Specifications
The compound exists as a clear, colorless to pale yellowish liquid under standard conditions. Table 1 summarizes its critical physicochemical properties derived from industrial specifications :
Table 1: Physicochemical Properties of 4-Methoxybenzylamine
| Property | Value/Range |
|---|---|
| Boiling Point | 236–237°C |
| Density (20°C) | 1.045–1.055 g/cm³ |
| Refractive Index (20°C) | 1.5460 |
| Moisture Content | ≤0.5% (Karl Fischer) |
| Assay (GLC) | ≥98% |
The amine value, a measure of free amine content, ranges between 400–409 mg KOH/g, ensuring high purity for synthetic applications .
Synthetic Methodologies
Industrial Synthesis
4-Methoxybenzylamine is typically synthesized via reductive amination of 4-methoxybenzaldehyde or through nucleophilic substitution of 4-methoxybenzyl halides. Industrial batches achieve ≥98% purity, as verified by gas-liquid chromatography (GLC) and non-aqueous titration .
Recent Advances in Synthesis
A 2022 study demonstrated its utility in synthesizing N-sulfenylimines via reaction with disulfides and N-bromosuccinimide (NBS) under ambient conditions . This transition metal-free method achieved yields up to 99%, highlighting the compound’s versatility in green chemistry (Table 2).
Table 2: Selected Synthetic Applications of 4-Methoxybenzylamine
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| N-Sulfenylimine Formation | NBS, RT, open flask | 44–99% | |
| Pyrazolo[4,3-c]pyridine | 150°C, 6h | 525 mg | |
| Microwave-assisted Coupling | 160°C, 2h | 16.2% |
Pharmaceutical and Industrial Applications
Pharmaceutical Intermediates
4-Methoxybenzylamine is a key precursor for Idarubicin, an anthracycline antibiotic used in leukemia treatment . Its primary amine group facilitates the formation of Schiff bases, which are intermediates in antineoplastic agent synthesis.
UV Stabilizers and Additives
Derivatives such as 2-(4-Methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS 1440-00-2) are employed in sunscreen lotions and automotive coatings for UV absorption . These applications leverage the compound’s ability to quench reactive oxygen species, enhancing material durability.
Recent Research and Developments
Novel Synthetic Routes
Recent studies emphasize microwave-assisted reactions to reduce synthesis times. For instance, a 160°C microwave-mediated coupling achieved a 16.2% yield of pyridine derivatives , showcasing potential for high-throughput applications.
Drug Discovery Applications
4-Methoxybenzylamine derivatives exhibit CYP1A2 inhibition , suggesting utility in modulating drug metabolism. Ongoing research explores its role in fluorescent probes for biochemical imaging .
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